![molecular formula C5H5BrN2 B1289093 2-(Bromomethyl)pyrimidine CAS No. 54198-85-5](/img/structure/B1289093.png)
2-(Bromomethyl)pyrimidine
Overview
Description
2-(Bromomethyl)pyrimidine is a pyrimidine derivative with the molecular formula C5H5BrN2 and a molecular weight of 173.01 . It is a valuable compound in the field of medicinal chemistry due to its resemblance to the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)pyrimidine and its derivatives has been reported in various studies. For instance, one method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 .Chemical Reactions Analysis
2-(Bromomethyl)pyrimidine can participate in various chemical reactions. For example, it undergoes microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 . It also plays a role in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .Scientific Research Applications
Diabetes Mellitus Management
Compounds derived from 2-(Bromomethyl)pyrimidine are being explored for their potential in managing diabetes mellitus. They may function by influencing insulin release or by improving insulin sensitivity in peripheral tissues, thus aiding in blood glucose regulation.
Each of these applications demonstrates the significant role of 2-(Bromomethyl)pyrimidine in medicinal chemistry and drug development. Its ability to be transformed into a variety of biologically active compounds makes it a valuable building block in the pursuit of new and effective treatments for diverse medical conditions .
Mechanism of Action
Target of Action
It’s worth noting that brominated pyrimidines are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Brominated pyrimidines are known to participate in various chemical reactions, including cross-coupling reactions . These reactions often involve the transfer of the bromomethyl group to another molecule, which can lead to significant changes in the target molecule’s structure and function .
Biochemical Pathways
They are involved in the synthesis of DNA and RNA, and disruptions in pyrimidine metabolism can have significant effects on cellular function .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also a CYP1A2 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.05 , suggesting it may have good bioavailability.
Safety and Hazards
Future Directions
Pyrimidine derivatives, including 2-(Bromomethyl)pyrimidine, have been the focus of recent research due to their potential therapeutic applications. Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
properties
IUPAC Name |
2-(bromomethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYSGGMNQZJFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54198-85-5 | |
Record name | 2-(bromomethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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